molecular formula C17H16N2S B2602567 4-((2,5-Dimethylbenzyl)thio)quinazoline CAS No. 852366-99-5

4-((2,5-Dimethylbenzyl)thio)quinazoline

Cat. No.: B2602567
CAS No.: 852366-99-5
M. Wt: 280.39
InChI Key: GUKFLMAJIMEESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,5-Dimethylbenzyl)thio)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a quinazoline core with a 2,5-dimethylbenzylthio substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 4-((2,5-Dimethylbenzyl)thio)quinazoline, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used for industrial production of this compound may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethylbenzyl)thio)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: Quinazoline derivatives are known for their therapeutic potential, and 4-((2,5-Dimethylbenzyl)thio)quinazoline may be investigated for its medicinal properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethylbenzyl)thio)quinazoline depends on its specific biological target. Quinazoline derivatives are known to interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA replication and transcription.

Comparison with Similar Compounds

4-((2,5-Dimethylbenzyl)thio)quinazoline can be compared with other quinazoline derivatives, such as:

    4-Aminoquinazoline: Known for its anticancer properties.

    4-Chloroquinazoline: Used as an intermediate in the synthesis of pharmaceuticals.

    4-Methylquinazoline: Exhibits antimicrobial activity.

The unique feature of this compound is the presence of the 2,5-dimethylbenzylthio substituent, which may impart distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-7-8-13(2)14(9-12)10-20-17-15-5-3-4-6-16(15)18-11-19-17/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKFLMAJIMEESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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